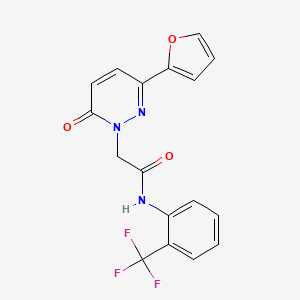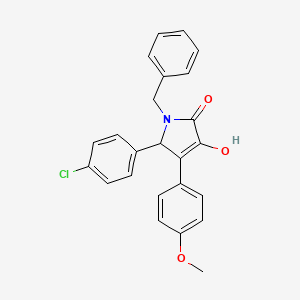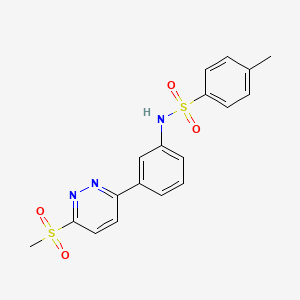![molecular formula C21H18FN3O3 B11278053 5-(2-fluorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11278053.png)
5-(2-fluorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-FLUOROPHENYL)-1,3-DIMETHYL-6-[(2-METHYLPHENYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a furo[2,3-d]pyrimidine core, which is a fused heterocyclic system known for its biological activity. The presence of fluorophenyl and methylphenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FLUOROPHENYL)-1,3-DIMETHYL-6-[(2-METHYLPHENYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
5-(2-FLUOROPHENYL)-1,3-DIMETHYL-6-[(2-METHYLPHENYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
5-(2-FLUOROPHENYL)-1,3-DIMETHYL-6-[(2-METHYLPHENYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-FLUOROPHENYL)-1,3-DIMETHYL-6-[(2-METHYLPHENYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth[7][7].
Comparison with Similar Compounds
Similar Compounds
- 5-(4-FLUOROPHENYL)-1,3-DIMETHYL-6-[(2-METHYLPHENYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE
- 5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-[(2-METHYLPHENYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE
Uniqueness
The presence of the fluorophenyl group in 5-(2-FLUOROPHENYL)-1,3-DIMETHYL-6-[(2-METHYLPHENYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate .
Properties
Molecular Formula |
C21H18FN3O3 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1,3-dimethyl-6-(2-methylanilino)furo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18FN3O3/c1-12-8-4-7-11-15(12)23-18-16(13-9-5-6-10-14(13)22)17-19(26)24(2)21(27)25(3)20(17)28-18/h4-11,23H,1-3H3 |
InChI Key |
GJRNRBZUZXIMII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-dimethyl-14-(2-methylpropyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11277973.png)


![2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline](/img/structure/B11277993.png)
![5,5-dimethyl-14-(2-methylpropyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11277996.png)

![N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11278011.png)
![2-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)acetamide](/img/structure/B11278019.png)
![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B11278024.png)
![N-(3-Ethylphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11278028.png)
![2-Hexyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B11278033.png)
![2-Methoxyethyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11278039.png)

![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11278046.png)
